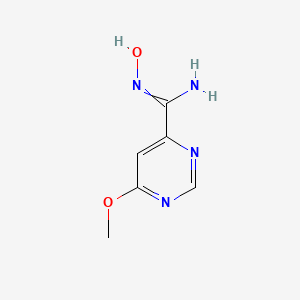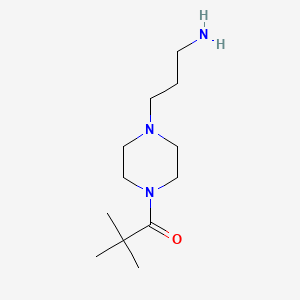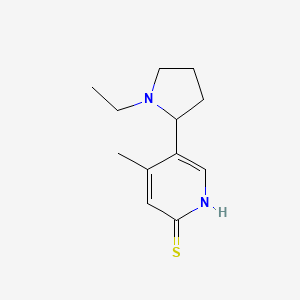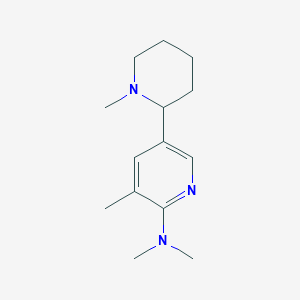![molecular formula C15H11N3O3 B11819662 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B11819662.png)
3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid is a compound with significant interest in the fields of medicinal and pharmaceutical chemistry. It is known for its potential biological activities and is often studied for its applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid typically involves the reaction of anthranilic acid derivatives with amides or other suitable reagents. One common method is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with formamide or other amides under specific conditions . Microwave-assisted synthesis has also been employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sustainable solvents and green chemistry approaches, such as microwave-induced synthesis, can be beneficial in reducing environmental impact .
化学反应分析
Types of Reactions
3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and applications .
科学研究应用
3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the growth and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(3-Hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid
- N-(4-Oxo-3,4-dihydroquinazolin-3-yl)succinimide
Uniqueness
3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C15H11N3O3 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
3-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19) |
InChI 键 |
FDHAKPFFMVWAJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)

![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)


![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)

![2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)
